

The Solubility Profile of 3-Propylphenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **3-Propylphenol**

Cat. No.: **B1220475**

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This technical guide provides a comprehensive overview of the solubility of **3-propylphenol** in various solvents, catering to researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, offers insights into its qualitative solubility, and furnishes detailed experimental protocols for solubility determination.

Executive Summary

3-Propylphenol, a key intermediate in various chemical syntheses, exhibits a solubility profile largely governed by its molecular structure: a hydroxyl group imparting polarity and a propyl-substituted benzene ring contributing to its nonpolar character. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This guide consolidates known solubility data and provides methodologies for its empirical determination.

Quantitative Solubility Data

Quantitative solubility data for **3-propylphenol** in a wide range of organic solvents is not extensively documented in publicly available literature. However, data in water and qualitative descriptions in alcohols provide a foundational understanding.

Solvent	Temperature (°C)	Solubility
Water	25	832.8 mg/L[1]
Alcohol	Not Specified	Soluble[1]

Note: The term "soluble" for alcohol is a qualitative descriptor and does not provide a specific concentration. For practical applications, experimental determination is recommended.

Estimated Solubility in Common Organic Solvents

In the absence of specific quantitative data for **3-propylphenol**, the principle of "like dissolves like" and data from structurally similar compounds can provide valuable estimations. **3-Propylphenol** possesses both a polar hydroxyl group capable of hydrogen bonding and a nonpolar propylbenzene moiety.

- Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxyl group suggests good solubility in these solvents due to the potential for hydrogen bonding. Phenol, a related compound, is soluble in ethanol and methanol[2]. It is therefore anticipated that **3-propylphenol** would be readily soluble in these solvents.
- Polar Aprotic Solvents (e.g., Acetone): Acetone can act as a hydrogen bond acceptor, suggesting favorable interaction with the hydroxyl group of **3-propylphenol**. Phenol is soluble in acetone[2].
- Nonpolar Solvents (e.g., Chloroform, Ethyl Acetate): The propyl group and the benzene ring contribute to the nonpolar character of the molecule, suggesting solubility in less polar organic solvents. Propylbenzene, which lacks the polar hydroxyl group, is miscible with organic solvents like ethanol, acetone, and diethyl ether[3]. Phenol is soluble in chloroform and ethyl acetate[2][4].

Based on these comparisons, **3-propylphenol** is expected to exhibit good solubility in a range of common organic solvents. However, for precise applications, empirical determination of solubility is essential.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for key experiments.

Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the mass of **3-propylphenol** that dissolves in a given volume of a solvent at a specific temperature to reach equilibrium.

Materials:

- **3-Propylphenol**
- Solvent of interest
- Erlenmeyer flasks with stoppers
- Orbital shaker or magnetic stirrer with stir bars
- Temperature-controlled water bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical balance
- Evaporating dish or pre-weighed vials
- Oven

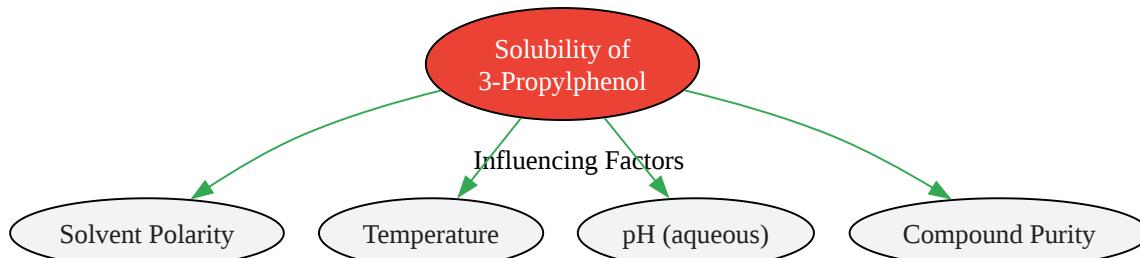
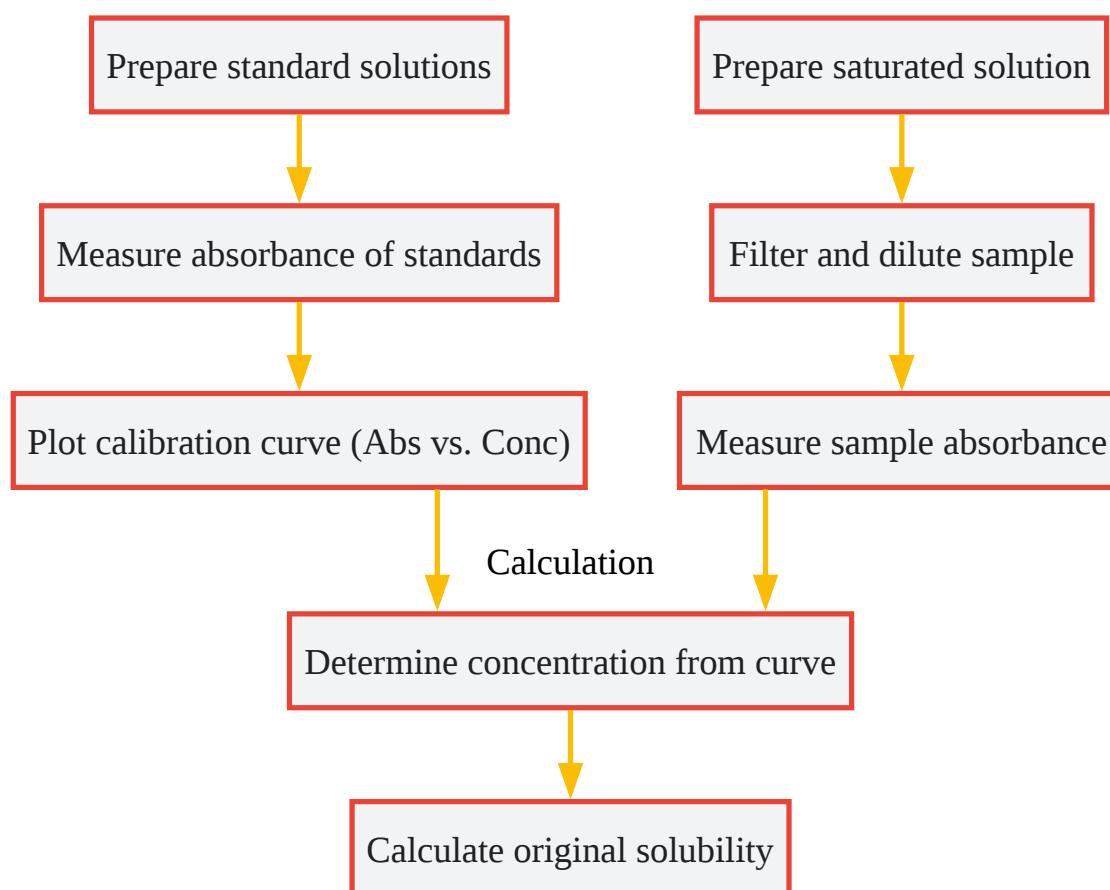
Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **3-propylphenol** to a flask containing a known volume of the solvent. The excess solid should be clearly visible.
- Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: Allow the solution to stand undisturbed at the same temperature until the excess solid has settled.
- Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.
- Gravimetric Analysis:
 - Dispense the filtered aliquot into a pre-weighed evaporating dish.
 - Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
 - Place the dish in an oven at a temperature below the boiling point of **3-propylphenol** but sufficient to remove all solvent residues.
 - Cool the dish in a desiccator and weigh it on an analytical balance.
 - Repeat the drying and weighing steps until a constant mass is achieved.
- Calculation: The solubility is calculated as the mass of the dissolved **3-propylphenol** per volume of the solvent.



Calibration



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